(2E)-2-cyano-3-(4-fluorophenyl)but-2-enehydrazide
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Description
(2E)-2-cyano-3-(4-fluorophenyl)but-2-enehydrazide is a useful research compound. Its molecular formula is C11H10FN3O and its molecular weight is 219.219. The purity is usually 95%.
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Scientific Research Applications
Direct and Indirect Photolysis of Aryloxyphenoxy Propionic Herbicides
This research delves into the photodegradation of the herbicide cyhalofop-butyl, closely related to the compound of interest, in aqueous systems under various conditions. It highlights how UV irradiation significantly degrades these compounds, with different photocatalysts affecting the degradation rate and the formation of specific metabolites (Pinna & Pusino, 2011).
Chemical Synthesis and Optimization
Synthesis and Structure−Activity Relationship in Indolebutylpiperazines
This study demonstrates the synthesis and optimization of a class of compounds where the cyano group plays a crucial role in improving selectivity and affinity, particularly in receptor agonists. It emphasizes the importance of precise chemical modifications to enhance biological activity (Heinrich et al., 2004).
Chemoenzymatic Synthesis of Cyhalofop-Butyl
This paper describes the chemoenzymatic synthesis of (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]butylpropanoate, a compound similar to the one . The study presents an alternative and efficient synthesis route, demonstrating higher yield and purity compared to traditional methods, highlighting the potential of enzymatic processes in complex chemical syntheses (Zhu et al., 2011).
Liquid Crystal Research
Study on Liquid Crystalline Properties
The research conducted on various fluorinated compounds, including 2-fluorenyl 4-alkylbenzoates, reveals significant insights into liquid crystallinity, an important property for materials used in display technologies. The findings show the effect of cyano groups and other substituents on the thermal and phase behavior of these compounds, contributing to the understanding of molecular design for specific applications (Yamamoto et al., 2005).
Miscellaneous Applications
Synthesis and Antibacterial Activity of Oxalates and Acetamides
This research explores the chemical modification of compounds bearing structural similarity to the compound , emphasizing the potential antibacterial properties. The findings highlight how specific chemical groups can contribute to the biological activity, offering insights into drug design and discovery (Arutyunyan et al., 2013).
Heterocyclization for Synthesis of Modified Compounds
This study investigates the reactions of specific cyano and diethoxyphosphoryl-containing compounds, demonstrating their potential as precursors for various biologically active heterocycles. The work provides valuable knowledge for the development of novel pharmaceuticals or agrochemicals (Shidlovskii et al., 2004).
Properties
IUPAC Name |
(E)-2-cyano-3-(4-fluorophenyl)but-2-enehydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c1-7(10(6-13)11(16)15-14)8-2-4-9(12)5-3-8/h2-5H,14H2,1H3,(H,15,16)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQJMGLDRYSXNY-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)NN)C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C#N)\C(=O)NN)/C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.